molecular formula C13H18N2O4 B160594 3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 3058-04-6

3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B160594
CAS No.: 3058-04-6
M. Wt: 266.29 g/mol
InChI Key: BNAMIPLIODPZLE-UHFFFAOYSA-N
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Description

3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of four oxygen atoms in a spiro arrangement, which contributes to its distinct chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[55]undecane typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic acetalThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The nitrile groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of nitrile groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15/h11-12H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAMIPLIODPZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)CCC#N)COC(OC2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062817
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3058-04-6
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropanenitrile
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dipropiononitrile
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